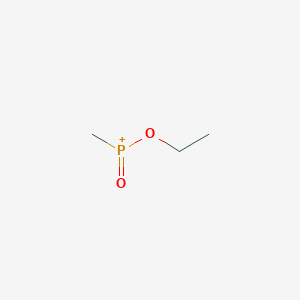

Ethyl methylphosphinate

Vue d'ensemble

Description

Ethyl methylphosphinate, also known as methylphosphinic acid ethyl ester, is an organophosphorus compound with the molecular formula C3H9O2P. It is a colorless to light yellow liquid with an oil-like odor. This compound is relatively stable at room temperature but may decompose when heated or in contact with flame. It is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons, but almost insoluble in water .

Méthodes De Préparation

Ethyl methylphosphinate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows:

PCl3+3C2H5OH→P(C2H5O)3+3HCl

The product, triethyl phosphite, is then reacted with methyl iodide to form this compound:

P(C2H5O)3+CH3I→(C2H5O)2P(O)CH3+C2H5I

The compound can be purified by extraction and distillation .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for ethyl methylphosphinate, occurring under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis

-

Mechanism : Proceeds via the AAc2 (water-assisted P–O bond cleavage) or AAl1 (C–O bond cleavage without water in the rate-determining step) pathways, depending on steric and electronic factors .

-

Conditions : Optimal hydrolysis occurs at 6–7 M HClO₄, with rates decreasing at higher acid concentrations due to acidic inhibition .

-

Example :

Base-Catalyzed Hydrolysis

-

Reactivity : Slower than acid-catalyzed hydrolysis due to reduced nucleophilic attack at the phosphorus center .

-

Steric Effects : Bulky substituents (e.g., tert-butyl) hinder hydrolysis, decreasing reaction rates by up to 100-fold .

Enzymatic Hydrolysis

-

Efficiency : α-Chymotrypsin enables quantitative hydrolysis under mild conditions (37°C, 6 hours) .

-

Applications : Used in green chemistry to avoid harsh acid/base conditions .

AAc2 Mechanism

AAl1 Mechanism

Substituent Effects on Reactivity

Electronic and steric factors significantly influence reaction rates:

| Substituent | Electronic Effect | Rate Relative to Methyl |

|---|---|---|

| p-NO₂ | Electron-withdrawing | 3.5× faster |

| p-CH₃ | Electron-donating | 0.7× slower |

| tert-Butyl | Steric hindrance | 0.01× slower |

Data derived from hydrolysis studies of substituted phosphinates .

Comparative Reactivity with Phosphonates

This compound hydrolyzes slower than analogous phosphonates due to reduced electrophilicity at phosphorus. For example:

| Compound | Hydrolysis Rate (k, s⁻¹) | Conditions |

|---|---|---|

| This compound | 1.2 × 10⁻⁴ | 6 M HClO₄, 95°C |

| Ethyl methylphosphonate | 5.8 × 10⁻⁴ | 6 M HClO₄, 95°C |

Phosphonates exhibit higher reactivity due to stronger P=O polarization .

Catalytic Rearrangements

While not directly observed for this compound, related phosphinates undergo Lewis acid-catalyzed rearrangements:

-

Example : ZnBr₂ promotes Sₙ1 mechanisms in Michaelis-Arbuzov reactions, forming racemic phosphonates .

Stability and Byproduct Formation

Applications De Recherche Scientifique

Ethyl methylphosphinate has various applications in scientific research and industry:

Mécanisme D'action

The mechanism of action of ethyl methylphosphinate involves its interaction with molecular targets through its phosphinate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also undergo hydrolysis to release active phosphinic acid, which can interact with biological molecules .

Comparaison Avec Des Composés Similaires

Ethyl methylphosphinate is similar to other organophosphorus compounds such as methylphosphonic acid and ethylphosphonic acid. its unique combination of ethyl and methyl groups provides distinct chemical properties and reactivity. For example, this compound is more soluble in organic solvents compared to methylphosphonic acid .

Similar Compounds

- Methylphosphonic acid

- Ethylphosphonic acid

- Dimethylphosphinic acid

This compound stands out due to its specific applications in fire retardancy and its solubility profile .

Activité Biologique

Ethyl methylphosphinate (EMP) is a phosphinate compound with notable biological activities that have garnered attention in various fields, including agriculture, pharmacology, and toxicology. This article explores the biological activity of EMP, focusing on its mechanisms of action, potential applications, and relevant research findings.

Overview of this compound

This compound is a chemical compound characterized by its phosphinate structure. It has been studied for its inhibitory effects on specific enzymes and its potential use in synthesizing various biologically active molecules. Its molecular formula is CHOP, and it exhibits properties that make it useful in both industrial and research applications.

Enzyme Inhibition

One of the primary biological activities of EMP is its potent inhibitory effect on glutamine synthetase . This enzyme plays a crucial role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia to glutamine. The inhibition of glutamine synthetase can lead to significant physiological effects, making EMP a candidate for herbicidal applications.

Additionally, EMP has been shown to interact with acetylcholinesterase , an enzyme critical for neurotransmission. This interaction suggests potential implications for neurotoxicity and the development of nerve agents or pesticides.

Biochemical Pathways

Phosphinate compounds like EMP participate in various biochemical pathways. They are involved in the synthesis of phosphinic acid derivatives, which exhibit antibacterial and antiviral properties. These derivatives have potential applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids.

Applications in Synthesis

EMP has been utilized as a reagent in synthesizing various organophosphorus compounds. For example, it plays a crucial role in producing (sec-alkyl)methylphosphinic acids through a tandem reaction sequence involving Abramov addition and Barton-McCombie deoxygenation. This method is notable for its mild reaction conditions and high yields.

Case Studies

Case Study 1: Herbicidal Applications

A study focused on the herbicidal potential of EMP revealed its effectiveness against certain weed species by inhibiting glutamine synthetase activity. This finding positions EMP as a promising candidate for developing new herbicides that target nitrogen metabolism pathways in plants.

Case Study 2: Synthesis of Bioactive Compounds

Research demonstrated the synthesis of D,L-γ-hydroxyphosphinothricin (GHPPT) using EMP, which showed significant inhibitory activity against glutamine synthetase. This compound's herbicidal properties highlight the practical applications of EMP in agricultural biotechnology.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Details |

|---|---|

| Molecular Formula | CHOP |

| Primary Biological Activity | Inhibition of glutamine synthetase |

| Secondary Activity | Interaction with acetylcholinesterase |

| Potential Applications | Herbicides, antibacterial agents, synthesis of bioactive compounds |

| Toxicity Studies | Indications of renal toxicity similar to related compounds |

Propriétés

IUPAC Name |

ethoxy-methyl-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2P/c1-3-5-6(2)4/h3H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPTXYSXUNKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936886 | |

| Record name | Ethoxy(methyl)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16391-07-4 | |

| Record name | Ethyl methylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxy(methyl)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methanephosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of ethyl methylphosphinate in current research?

A1: this compound serves as a valuable reagent in synthesizing various organophosphorus compounds, particularly methylphosphinic acids. These acids are highly effective bioisosteres for carboxylic acids, offering potential applications in medicinal chemistry and drug development [, , ].

Q2: Can you describe a specific synthetic application of this compound?

A2: this compound is a key component in the synthesis of (sec-alkyl)methylphosphinic acids. This involves a tandem reaction sequence: first, an Abramov addition of this compound to a ketone, followed by a modified Barton-McCombie deoxygenation. This method shows promise due to its mild reaction conditions and high yields, even with sterically hindered ketones [, ].

Q3: Has this compound been used in the synthesis of any biologically relevant molecules?

A3: Yes, research demonstrates the use of this compound in synthesizing D,L-γ-hydroxyphosphinothricin (GHPPT) [, ]. This compound exhibits potent inhibitory activity against the enzyme glutamine synthetase, making it a subject of interest for potential herbicidal applications [].

Q4: Are there any challenges associated with using this compound in synthesis?

A4: One study highlighted the racemization of (+)-ethyl methylphosphinate during decomplexation from a molybdenum carbonyl complex at high temperatures (120°C) []. This suggests that reaction conditions should be carefully controlled to maintain stereochemical integrity when necessary.

Q5: Beyond the synthesis of methylphosphinic acids, are there other reported uses for this compound?

A5: this compound has been employed in the synthesis of aminomethylenediphosphinates []. These compounds have potential applications in various fields due to the presence of both phosphorus and nitrogen functionalities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.